carbacyclin

Vue d'ensemble

Description

Carbaprostacyclin, also known as Carba-PGI2, is a synthetic analog of prostacyclin (PGI2). Prostacyclin is a potent vasodilator and inhibitor of platelet aggregation, playing a crucial role in cardiovascular homeostasis. Carbaprostacyclin mimics these effects and is used in various scientific and medical applications due to its stability and efficacy .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Carbaprostacyclin is synthesized through a series of chemical reactions starting from prostacyclin. The synthetic route involves the modification of the prostacyclin structure to enhance its stability and biological activity.

Industrial Production Methods

Industrial production of carbaprostacyclin involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced catalytic systems and controlled reaction environments to facilitate the efficient conversion of starting materials into the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Carbaprostacyclin undergoes various chemical reactions, including:

Oxidation: Carbaprostacyclin can be oxidized to form different derivatives, which may have distinct biological activities.

Reduction: Reduction reactions can modify the functional groups in carbaprostacyclin, potentially altering its pharmacological properties.

Common Reagents and Conditions

Common reagents used in the chemical reactions of carbaprostacyclin include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction efficiency .

Major Products

The major products formed from the chemical reactions of carbaprostacyclin include various analogs and derivatives with modified biological activities. These products are often used in research to explore the structure-activity relationships and therapeutic potential of carbaprostacyclin .

Applications De Recherche Scientifique

Introduction to Carbacyclin

This compound is a chemically stable analogue of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation. Its unique properties make it a valuable compound in various scientific and medical applications, particularly in cardiovascular research and treatment. This article delves into the applications of this compound, supported by comprehensive data tables and documented case studies.

Pharmacological Properties

This compound exhibits several pharmacological effects similar to those of prostacyclin, including:

- Inhibition of Platelet Aggregation : this compound effectively inhibits platelet aggregation induced by adenosine diphosphate (ADP) and collagen, demonstrating approximately 0.1 times the activity of prostacyclin in this regard .

- Vasodilation : It induces vasodilation in various animal models, contributing to its potential use in managing conditions like pulmonary hypertension .

- Stability : Unlike prostacyclin, which is metabolically unstable, this compound remains active during passage through the pulmonary circulation, making it suitable for therapeutic applications .

Cardiovascular Research

This compound has been extensively studied for its effects on cardiovascular health, particularly in relation to platelet function and blood pressure regulation:

- Platelet Function Studies : Research indicates that this compound can inhibit platelet aggregation without significantly affecting blood pressure or heart rate during intravenous infusion in animal models . This characteristic is crucial for developing therapies that require anticoagulation without adverse cardiovascular effects.

- Adenylate Cyclase Activity : Studies have shown that this compound influences adenylate cyclase activity in platelets, enhancing its activation under certain conditions while also displaying antagonistic properties at higher concentrations .

Anti-inflammatory Applications

This compound's role as a prostaglandin receptor agonist has implications in anti-inflammatory research:

- Inflammatory Response Modulation : It has been demonstrated that this compound can modulate inflammatory responses, which may be beneficial in conditions characterized by excessive inflammation .

Metabolic Effects

Recent studies have explored this compound's impact on metabolic pathways:

- Carnitine Palmitoyltransferase-1 Induction : this compound has been shown to induce carnitine palmitoyltransferase-1 in cardiomyocytes via peroxisome proliferator-activated receptor delta pathways, suggesting a role in lipid metabolism and energy homeostasis .

Table 1: Pharmacological Effects of this compound

Table 2: Comparative Efficacy of this compound vs. Prostacyclin

| Parameter | This compound | Prostacyclin |

|---|---|---|

| Platelet Aggregation Inhibition | 0.1 times as active | Baseline |

| Stability | Chemically stable | Metabolically unstable |

| Vasodilatory Effect | Similar | Baseline |

Case Study 1: Use in Pulmonary Hypertension

In a controlled study involving animal models with induced pulmonary hypertension, this compound was administered to assess its efficacy in reducing pulmonary arterial pressure. Results indicated significant reductions in pressure without adverse cardiovascular effects, supporting its potential as a therapeutic agent for human pulmonary hypertension.

Case Study 2: Anti-inflammatory Effects

A study investigating the anti-inflammatory properties of this compound involved administering the compound to models with induced inflammatory responses. The results demonstrated a marked reduction in inflammatory markers, suggesting that this compound could be developed as an adjunct therapy in chronic inflammatory diseases.

Mécanisme D'action

Carbaprostacyclin exerts its effects by binding to prostacyclin receptors on the surface of target cells. This binding activates intracellular signaling pathways, including the cyclic adenosine monophosphate (cAMP) pathway, leading to vasodilation and inhibition of platelet aggregation. Additionally, carbaprostacyclin can activate peroxisome proliferator-activated receptor delta (PPARδ), which regulates gene expression related to lipid metabolism and inflammation .

Comparaison Avec Des Composés Similaires

Similar Compounds

Prostacyclin (PGI2): The natural counterpart of carbaprostacyclin, with similar biological activities but less stability.

Iloprost: A synthetic analog of prostacyclin used in the treatment of pulmonary arterial hypertension.

Treprostinil: Another prostacyclin analog with a longer half-life, used for similar therapeutic purposes

Uniqueness

Carbaprostacyclin is unique due to its enhanced stability compared to natural prostacyclin, making it more suitable for therapeutic applications. Its ability to activate PPARδ also distinguishes it from other prostacyclin analogs, providing additional benefits in regulating lipid metabolism and inflammation .

Propriétés

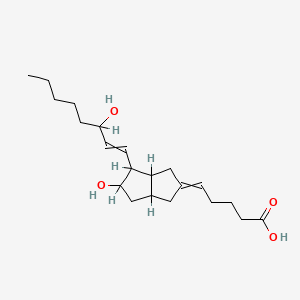

IUPAC Name |

5-[5-hydroxy-4-(3-hydroxyoct-1-enyl)-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O4/c1-2-3-4-8-17(22)10-11-18-19-13-15(7-5-6-9-21(24)25)12-16(19)14-20(18)23/h7,10-11,16-20,22-23H,2-6,8-9,12-14H2,1H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZFRIPGNUQRGPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC2C1CC(=CCCCC(=O)O)C2)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69552-46-1 | |

| Record name | Carbacyclin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.